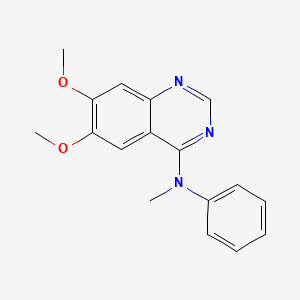
4-((2-Methyl-4-oxoquinazolin-3(4H)-yl)amino)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((2-Methyl-4-oxoquinazolin-3(4H)-yl)amino)benzoic acid is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core linked to a benzoic acid moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Methyl-4-oxoquinazolin-3(4H)-yl)amino)benzoic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-methyl-4-oxoquinazoline with 4-aminobenzoic acid under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-((2-Methyl-4-oxoquinazolin-3(4H)-yl)amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
4-((2-Methyl-4-oxoquinazolin-3(4H)-yl)amino)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-((2-Methyl-4-oxoquinazolin-3(4H)-yl)amino)benzoic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-4-oxoquinazoline: Shares the quinazolinone core but lacks the benzoic acid moiety.
4-Aminobenzoic acid: Contains the benzoic acid moiety but lacks the quinazolinone core.
Uniqueness
4-((2-Methyl-4-oxoquinazolin-3(4H)-yl)amino)benzoic acid is unique due to its combined structure, which imparts distinct chemical and biological properties not found in its individual components. This combination allows for a broader range of applications and interactions in various scientific fields.
Eigenschaften
Molekularformel |
C16H13N3O3 |
|---|---|
Molekulargewicht |
295.29 g/mol |
IUPAC-Name |
4-[(2-methyl-4-oxoquinazolin-3-yl)amino]benzoic acid |
InChI |
InChI=1S/C16H13N3O3/c1-10-17-14-5-3-2-4-13(14)15(20)19(10)18-12-8-6-11(7-9-12)16(21)22/h2-9,18H,1H3,(H,21,22) |
InChI-Schlüssel |
HFQRTKIEGCNSTC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=CC=CC=C2C(=O)N1NC3=CC=C(C=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Amino-5,6'-dichloro-[2,3'-bipyridine]-6-carboxylic acid](/img/structure/B11839114.png)
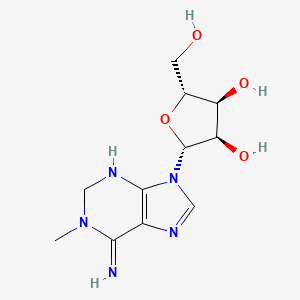
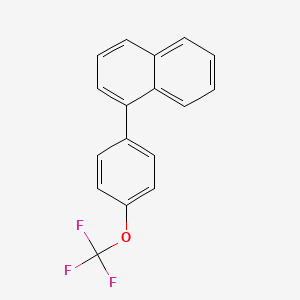
![4-(2-(1H-Naphtho[2,3-d]imidazol-2-yl)ethyl)aniline](/img/structure/B11839123.png)
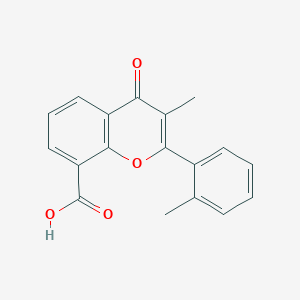

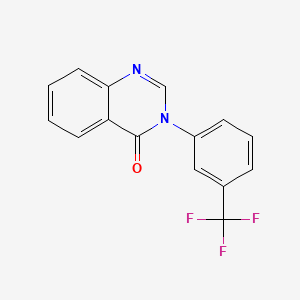
![4-Chloro-2-(2,4-dimethoxyphenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B11839156.png)
![N-(7-Chloro-2-methylthiazolo[5,4-d]pyrimidin-5-yl)pivalamide](/img/structure/B11839160.png)
![1,4-Dioxaspiro[4.4]non-8-en-7-one, 8-chloro-9-(phenylthio)-](/img/structure/B11839163.png)


